2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide
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Description
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) discusses novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, highlighting the role of hydrogen bonding in self-assembly processes and their significant antioxidant activity. This research underscores the potential of pyrazole-acetamide derivatives in developing compounds with antioxidative properties, which could be relevant for therapeutic or material science applications (Chkirate et al., 2019).
Antimicrobial Agents
Aly et al. (2011) designed and synthesized new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, showcasing their potential as antimicrobial agents. The study exemplifies the utility of pyrazole-acetamide frameworks in creating compounds with high biological activity against various microorganisms, indicating a pathway for developing new antimicrobial drugs (Aly et al., 2011).
Nonlinear Optical Properties
Castro et al. (2017) determined the nonlinear optical properties of organic crystals containing acetamide structures, exploring their potential in photonic devices. This research highlights the importance of acetamide derivatives in the development of materials for optical switches, modulators, and energy applications, showcasing the broader applicability of such compounds in scientific research (Castro et al., 2017).
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-4-16-6-5-7-18(12-16)25-23(29)15-27-10-11-28-20(24(27)30)14-19(26-28)17-8-9-21(31-2)22(13-17)32-3/h5-14H,4,15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRGYAPOSQWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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